molecular formula C11H16N2O2S B13896999 2-(1,4-Diazepan-1-YL)-2-(3-thienyl)acetic acid

2-(1,4-Diazepan-1-YL)-2-(3-thienyl)acetic acid

Cat. No.: B13896999
M. Wt: 240.32 g/mol
InChI Key: VXAXRABAWNQKJI-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-YL)-2-(3-thienyl)acetic acid is a synthetic organic compound that features a diazepane ring and a thienyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-YL)-2-(3-thienyl)acetic acid typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.

    Attachment of the Thienyl Group: The thienyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Introduction of the Acetic Acid Moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.

    Reduction: Reduction reactions could target the diazepane ring or the thienyl group.

    Substitution: Substitution reactions might occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,4-Diazepan-1-YL)-2-(3-thienyl)acetic acid could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

Industry

In industry, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-YL)-2-(3-thienyl)acetic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Diazepan-1-YL)-2-phenylacetic acid
  • 2-(1,4-Diazepan-1-YL)-2-(2-thienyl)acetic acid
  • 2-(1,4-Diazepan-1-YL)-2-(4-thienyl)acetic acid

Uniqueness

The uniqueness of 2-(1,4-Diazepan-1-YL)-2-(3-thienyl)acetic acid lies in the specific positioning of the thienyl group, which might confer distinct biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-2-thiophen-3-ylacetic acid

InChI

InChI=1S/C11H16N2O2S/c14-11(15)10(9-2-7-16-8-9)13-5-1-3-12-4-6-13/h2,7-8,10,12H,1,3-6H2,(H,14,15)

InChI Key

VXAXRABAWNQKJI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(C2=CSC=C2)C(=O)O

Origin of Product

United States

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